HIF-2α Agonist Scaffold: Potency Context vs. Optimized Leads from the Same Series
The target compound was identified as the core of hit compound v19 in a docking-based virtual screening campaign for HIF-2α agonists. While specific EC50 data for this exact compound is not reported, the v19 scaffold underwent structural optimization to yield lead 14d . Lead 14d demonstrated an EC50 of 1.78 μM in a functional HIF-2α agonism assay and an oral bioavailability of 68.71% in mice [1]. This establishes the target compound as the starting point for a series where N-substituent modifications were critical for potency and PK optimization. Users should note that the target compound itself has not been explicitly profiled in the published SAR, but it serves as the validated hit scaffold [1].
| Evidence Dimension | HIF-2α agonistic activity and oral bioavailability |
|---|---|
| Target Compound Data | Hit scaffold v19 (exact EC50 not reported); serves as the basis for lead optimization. |
| Comparator Or Baseline | Lead compound 14d (optimized analog): EC50 = 1.78 μM; Oral bioavailability F = 68.71%. |
| Quantified Difference | Not calculable for target compound alone; the value lies in being the validated entry point to a series with demonstrated PK and potency. |
| Conditions | In vitro dual-luciferase reporter assay for HIF-2α agonism; in vivo PK study in mice. |
Why This Matters
For researchers initiating a new HIF-2α project, this compound represents the validated hit scaffold from which tractable, orally bioavailable leads were derived, reducing the risk of pursuing an inactive chemotype.
- [1] Chen S, Liu Y, Wang Z, Qi C, Yu Y, Xu L, Hou T, Sheng R. Identification of 3-aryl-5-methyl-isoxazole-4-carboxamide derivatives and analogs as novel HIF-2α agonists through docking-based virtual screening and structural modification. Eur J Med Chem. 2024 Mar 15;268:116227. View Source
